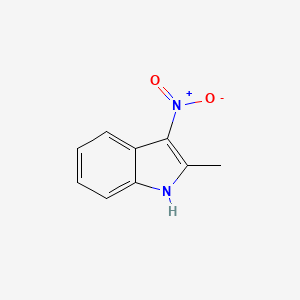

2-methyl-3-nitro-1H-indole

Description

Significance of Indole (B1671886) Core in Chemical Research

The indole core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a foundational structure in a multitude of natural products and synthetic compounds. semanticscholar.org Its prevalence in biologically active molecules, such as the essential amino acid tryptophan and the neurotransmitter serotonin, has made it a privileged scaffold in medicinal chemistry and drug discovery. The unique electronic properties of the indole ring system, characterized by its electron-rich nature, render it susceptible to a variety of chemical transformations, making it a versatile building block for organic synthesis. semanticscholar.org

Overview of Nitro-Substituted Indoles in Academic Contexts

Nitro-substituted indoles are a significant class of indole derivatives that have garnered considerable attention in academic research. The introduction of a nitro group onto the indole ring dramatically influences its electronic properties, reactivity, and potential applications. 3-Nitroindoles, in particular, serve as important intermediates in the synthesis of various biologically active molecules and complex heterocyclic systems. rsc.org The strong electron-withdrawing nature of the nitro group at the C3 position can activate other positions on the indole ring for further functionalization.

Specific Research Focus on 2-methyl-3-nitro-1H-indole

The compound this compound has been a subject of specific academic inquiry, particularly as a substrate in asymmetric catalysis. Research has demonstrated that the presence of the nitro group at the C3 position facilitates the deprotonation of the 2-methyl group, creating a reactive nucleophilic species. This reactivity has been exploited in organocatalytic asymmetric allylic alkylation reactions with Morita-Baylis-Hillman carbonates, leading to the formation of chiral dihydropyrido[1,2-a]indoles with high enantioselectivity. researchgate.net This highlights the utility of this compound as a valuable precursor for constructing complex, chiral molecules. researchgate.net

Historical Development of Indole Nitration Methodologies

The nitration of indoles has been a long-standing challenge in organic synthesis. Early methods often employed harsh acidic conditions, such as a mixture of nitric acid and sulfuric acid. However, the indole nucleus is sensitive to strong acids, which can lead to polymerization and the formation of undesired byproducts. mdpi.com To circumvent these issues, milder nitrating agents were developed. The use of benzoyl nitrate (B79036) or ethyl nitrate in a non-acidic medium was found to favor nitration at the C3 position of the pyrrole ring. mdpi.com For instance, the nitration of 2-methylindole (B41428) with benzoyl nitrate yields the 3-nitro derivative. mdpi.com

More recent advancements have focused on developing even milder and more regioselective methods. One such approach involves the use of ammonium (B1175870) tetramethylnitrate in the presence of trifluoroacetic anhydride (B1165640) at low temperatures, which generates trifluoroacetyl nitrate in situ as the electrophilic nitrating agent. rsc.org The synthesis of indoles from nitroarenes has also been a significant area of research, with classical methods like the Baeyer–Emmerling, Bartoli, Reissert, Cadogan, and Leimgruber–Batcho syntheses providing routes to various indole derivatives. rsc.orgresearchgate.net These methods often involve the reduction of a nitro group as a key step in the formation of the indole ring. rsc.orgresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H8N2O2 |

| CAS Number | 3484-08-0 |

| MDL Number | MFCD13178658 |

Spectroscopic Data of this compound

Detailed experimental spectroscopic data for this compound is not fully reported in a single comprehensive source. However, related compounds and general principles of indole spectroscopy provide expected characteristics.

| Spectroscopy Type | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the C2-methyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the eight carbon atoms of the indole ring and the one carbon of the methyl group. The presence of the nitro group will influence the chemical shifts, particularly of the C3 carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO2). |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-9(11(12)13)7-4-2-3-5-8(7)10-6/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTUZMZYSZMLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Methyl 3 Nitro 1h Indole

Reactions Involving the Nitro Group

The nitro group of 2-methyl-3-nitro-1H-indole is a key functional handle that can be readily transformed into other functionalities, most notably an amino group, through reduction.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to 3-aminoindole derivatives which are important precursors for various biologically active compounds. This reduction can be achieved using several reagents, with sodium dithionite (B78146) and palladium-carbon (Pd/C) with a hydrogen source being common choices.

Sodium Dithionite: Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for aromatic nitro compounds. beilstein-journals.orgrsc.org The reduction is typically carried out in a mixed solvent system, such as ethanol (B145695) and water, often under basic conditions. For instance, a procedure for the reduction of the closely related N-ethyl-3-nitroindole involved treating the substrate with sodium dithionite in a mixture of ethanol and aqueous sodium hydroxide (B78521) solution at 50°C to yield N-ethyl-3-aminoindole. ijrar.org This method highlights a practical approach for the synthesis of 3-aminoindole derivatives under relatively mild conditions. ijrar.org The chemoselective nature of sodium dithionite allows for the reduction of a nitro group in the presence of other reducible functional groups like aldehydes or esters. researchgate.net

Palladium-Carbon (Pd/C): Catalytic hydrogenation using palladium on carbon is a widely used and efficient method for the reduction of nitro groups. nih.gov This reaction typically involves stirring the nitro compound with a catalytic amount of Pd/C under a hydrogen atmosphere. youtube.com The process is known for its high efficiency and clean conversion, yielding the corresponding amine with water as the only byproduct. youtube.com While a specific protocol for this compound is not detailed in the searched literature, the general applicability of Pd/C for reducing nitroarenes to anilines suggests its utility for this transformation. nih.govnih.gov

| Reagent/Catalyst | Typical Conditions | Product | Notes |

|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Ethanol/aq. NaOH, 50°C | 2-methyl-3-amino-1H-indole | Mild conditions, good chemoselectivity. ijrar.orgresearchgate.net |

| Palladium-Carbon (Pd/C) | H₂ atmosphere, solvent (e.g., Ethanol, Ethyl Acetate) | 2-methyl-3-amino-1H-indole | High efficiency, clean reaction. nih.govyoutube.com |

Interconversion of Nitro and Nitroso Derivatives

The interconversion between nitro and nitroso compounds is a known process in organic chemistry, though less common than nitro group reduction. The synthesis of C-nitroso compounds can often be achieved through the electrophilic nitrosation of electron-rich aromatic and heterocyclic rings. nih.gov Indoles are known to undergo electrophilic substitution, and nitrosation can be achieved using nitrosating agents like nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). nih.gov This suggests a plausible pathway for the conversion of 2-methyl-1H-indole to a 3-nitroso derivative, which could then potentially be oxidized to this compound. Conversely, the partial reduction of a nitro group can sometimes yield a nitroso species, although this can be challenging to achieve selectively as the reduction often proceeds to the hydroxylamine (B1172632) or the amine.

Electrophilic and Nucleophilic Reactions at the Indole (B1671886) Nucleus

The electronic nature of the 3-nitroindole scaffold allows for a range of reactions at both the indole ring and the C2-methyl group.

C-H Functionalization Strategies

Direct C-H functionalization of indoles is a powerful tool for molecular diversification. rsc.org Due to the inherent reactivity of the indole core, functionalization typically occurs at the C3 position. chim.it However, in 3-substituted indoles like this compound, the focus shifts to the other available C-H bonds. The electron-withdrawing nature of the nitro group deactivates the pyrrole (B145914) ring towards electrophilic attack but can enable nucleophilic aromatic substitution or transition metal-catalyzed C-H activation. acs.org

Palladium-catalyzed C-H functionalization has emerged as a versatile strategy for indoles. nih.gov These methods can be directed to specific positions (C2, C4-C7) by using appropriate directing groups on the indole nitrogen or by tuning the reaction conditions. rsc.orgacs.orgresearchgate.net However, substrates with strongly electron-withdrawing groups, such as a nitro group, can be challenging. In some instances, attempted C-H functionalization of nitroindoles can lead to decomposition. nih.gov Despite these challenges, specialized palladium-catalyzed systems have been developed for the C-H nitration of other aromatic systems, indicating that with the correct catalyst and conditions, functionalization of the benzene (B151609) ring of this compound may be feasible. rsc.org

Allylic Alkylation Reactions at the C2-Methyl Group

The C2-methyl group of this compound can serve as a pronucleophile, enabling direct functionalization of the C(sp³)–H bond. An efficient organocatalytic asymmetric allylic alkylation has been developed using 2-methyl-3-nitroindoles and racemic Morita–Baylis–Hillman (MBH) carbonates. beilstein-journals.orgrsc.org This reaction, catalyzed by a chiral biscinchona alkaloid, provides functionalized indole derivatives with good yields and high enantioselectivities. rsc.org The nitro group at the C3 position is crucial for acidifying the protons of the C2-methyl group, facilitating their deprotonation to form the nucleophilic species required for the allylation. beilstein-journals.org

| Indole Substrate | MBH Carbonate | Catalyst | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| N-Boc-2-methyl-3-nitro-1H-indole | Methyl 2-(acetoxy(phenyl)methyl)acrylate | (DHQD)₂PHAL | 85 | 90 |

| N-PMB-2-methyl-3-nitro-1H-indole | Methyl 2-(acetoxy(phenyl)methyl)acrylate | (DHQD)₂PHAL | 82 | 91 |

| N-Boc-2-methyl-3-nitro-1H-indole | Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate | (DHQD)₂PHAL | 80 | 92 |

Michael Addition Reactions with Electron-Deficient Olefins

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient olefin. wikipedia.orgorganic-chemistry.org The 3-nitroindole scaffold can participate in Michael-type reactions in two distinct ways.

Firstly, the indole ring itself, specifically the C2 position, can act as a nucleophile. However, the strong electron-withdrawing effect of the 3-nitro group deactivates the C2 position towards attack by electrophiles. Instead, the N1 position can act as a nucleophile in aza-Michael additions. An unprecedented N-alkylation of 3-nitroindoles with para-quinone methides (p-QMs) has been reported, proceeding through an aza-1,6-Michael addition. mdpi.com This reaction requires an electron-withdrawing group at the C3-position, highlighting the unique reactivity imparted by the nitro group. mdpi.com

Secondly, 3-nitroindoles can function as Michael acceptors. The C2-C3 double bond of N-protected 3-nitroindoles is electron-deficient and can be attacked by nucleophiles at the C2-position. This reactivity has been exploited in asymmetric Michael/cyclization cascade reactions with 3-isothiocyanato oxindoles, catalyzed by an amino-thiocarbamate, to construct complex spirocyclic oxindoles. acs.org

Rearrangement Reactions and Cascade Transformations

The electronic properties of this compound and its derivatives facilitate a number of interesting rearrangement and cascade reactions, leading to the formation of complex molecular architectures.

A notable transformation involving derivatives of 3-nitroindoles is their participation in [4+1]-spirocyclization reactions, which can be followed by rearrangement to yield acetonitriles. While the direct [4+1]-spirocyclization of this compound itself is not extensively detailed, the reactivity of related 3-(2-nitroethyl)-1H-indoles provides a strong model for this type of transformation. This process typically involves an acid-assisted reaction of an indole with a nitroalkene. mdpi.com

The reaction proceeds through a nitronate intermediate which then undergoes spirocyclization to form a 4'H-spiro[indole-3,5'-isoxazole]. mdpi.com This spirocyclic intermediate can be isolated or can rearrange in situ to afford 2-(1H-indol-2-yl)acetonitriles. researchgate.netnih.gov The rearrangement is believed to be driven by the release of ring strain and the formation of a more stable aromatic system. A proposed mechanism involves the cleavage of the N-O bond in the spiroisoxazole, followed by a 1,2-alkyl shift and subsequent deprotonation to furnish the acetonitrile (B52724) product. nih.gov

This cascade transformation is significant as it provides a pathway to 2-(1H-indol-2-yl)acetonitriles, which are valuable synthetic intermediates. researchgate.netnih.gov The reaction conditions for a similar transformation of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles have been optimized, highlighting the feasibility of such rearrangements. researchgate.net

Derivatization and Functionalization Strategies

The this compound scaffold offers multiple sites for derivatization, including the indole nitrogen, the C-2 methyl group, and the potential for building fused ring systems.

The nitrogen atom of the indole ring in this compound can be readily functionalized through alkylation or by the introduction of protecting groups. N-alkylation is a common strategy to introduce structural diversity and to modify the electronic and biological properties of the indole core. Various alkylating agents can be employed, typically in the presence of a base to deprotonate the indole nitrogen.

An unprecedented N-alkylation of 3-nitroindoles with para-quinone methides has been developed, offering a pathway to N-diarylmethylindole derivatives. nih.gov This reaction proceeds via an aza-1,6-Michael addition, where the 3-nitroindole acts as an N-centered nucleophile. nih.gov The use of a base like potassium carbonate facilitates this transformation. nih.gov

Protecting the indole nitrogen is often a crucial step in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be installed on the indole nitrogen. For instance, the 2-phenylsulfonylethyl group has been demonstrated as a useful alkyl protecting group for the indole nitrogen, which can be readily removed under basic conditions. researchgate.net Other common protecting groups for indoles include acetyl (Ac), benzyl (B1604629) (Bn), and various carbamates like tert-butyloxycarbonyl (Boc). The choice of the protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

The table below summarizes some conditions for the N-alkylation of indoles, which are applicable to this compound.

| Reagent/Catalyst System | Reaction Type | Product Type | Reference |

| para-Quinone Methides / K2CO3 | N-Alkylation | N-Diarylmethylindoles | nih.gov |

| Alcohols / Iridium Catalyst | N-Alkylation | N-Alkylindoles | organic-chemistry.org |

| Alcohols / Iron Catalyst | N-Alkylation | N-Alkylindolines | researchgate.net |

The methyl group at the C-2 position of this compound is acidic due to the electron-withdrawing effect of the adjacent nitro group and the indole ring. This allows for deprotonation with a suitable base to generate a carbanion, which can then react with various electrophiles. This reactivity provides a powerful tool for introducing a wide range of functional groups at this position.

An example of this functionalization is the organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles with Morita–Baylis–Hillman carbonates. rsc.orgnih.gov This reaction, catalyzed by a chiral biscinchona alkaloid, allows for the direct and enantioselective functionalization of the C-2 methyl group, leading to the formation of functionalized indole derivatives in good yields and enantioselectivities. rsc.orgnih.gov

The general strategy for the functionalization at the C-2 methyl group can be outlined as follows:

Deprotonation: Treatment of this compound with a base (e.g., an organocatalyst or a strong base like an organolithium reagent) to generate a nucleophilic carbanion at the C-2 methyl position.

Reaction with an Electrophile: The resulting carbanion is then quenched with an electrophile, such as an alkyl halide, an aldehyde, a ketone, or in the case of the allylic alkylation, a Morita–Baylis–Hillman carbonate.

This approach opens up avenues for the synthesis of a diverse library of 2-substituted methyl-3-nitro-1H-indole derivatives with potential applications in medicinal chemistry and materials science.

The 3-nitroindole moiety is a valuable precursor for the construction of fused heterocyclic systems, particularly pyrrolo[3,4-b]indoles. These fused systems are of significant interest due to their presence in various biologically active compounds. The formation of the pyrrolo ring is typically achieved through a Barton-Zard type reaction.

The reaction of N-protected 3-nitroindoles with ethyl isocyanoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of the pyrrolo[3,4-b]indole (B14762832) skeleton. nih.govrsc.orgresearchgate.net For example, the reaction of 1-ethoxycarbonyl-3-nitroindole with ethyl isocyanoacetate and DBU gives ethyl 4-ethoxycarbonyl-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate. rsc.org A similar strategy can be envisioned for this compound, where the N-H would likely need to be protected first.

The general approach involves the following steps:

N-Protection: The indole nitrogen of this compound is protected with a suitable group (e.g., ethoxycarbonyl).

Cyclization: The N-protected 2-methyl-3-nitroindole is then reacted with a reagent like ethyl isocyanoacetate in the presence of a base. The isocyanoacetate acts as a two-carbon component, leading to the formation of the pyrrole ring fused to the indole core.

The synthesis of pyrrolo[3,4-b]indoles from 2,3-dimethylindole (B146702) has also been reported, which involves a four-step sequence culminating in the oxidation of a dihydropyrrolo[3,4-b]indole intermediate. researchgate.net This suggests that the 2-methyl group is compatible with the reaction conditions required for the formation and subsequent aromatization of the fused pyrrole ring.

Spectroscopic and Advanced Structural Elucidation Studies

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

No published ¹H or ¹³C NMR data for 2-methyl-3-nitro-1H-indole were found. This type of analysis would be essential for confirming the molecular structure by showing the chemical environment of each proton and carbon atom, including characteristic shifts influenced by the methyl and nitro functional groups on the indole (B1671886) ring.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported in the searched literature. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Specific high-resolution mass spectrometry data, which would confirm the exact molecular formula (C₉H₈N₂O₂) by providing a highly accurate mass measurement, could not be found for this compound.

Vibrational Spectroscopy (IR) for Functional Group Identification

No experimental IR spectrum for this compound was available. An IR spectrum would be used to identify the key functional groups, with expected characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic ring and methyl group, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-methyl-3-nitro-1H-indole. The indole (B1671886) scaffold itself is an electron-rich aromatic system. The introduction of a methyl group at the C2 position and a nitro group at the C3 position significantly modulates its electronic properties.

The 2-methyl group acts as an electron-donating group (EDG) through hyperconjugation, which tends to increase the electron density of the indole ring. Conversely, the 3-nitro group is a strong electron-withdrawing group (EWG) due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the mesomeric effect, which delocalizes the pi-electrons of the indole ring onto the nitro group. This push-pull electronic arrangement creates a molecule with distinct regions of electron density, influencing its reactivity.

DFT calculations on substituted indoles have shown that EWGs, such as the nitro group, generally lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is typically localized on the indole ring, indicating that this region is the primary site for electrophilic attack. The LUMO, in contrast, would be expected to have significant contributions from the nitro group, making the C3 position susceptible to nucleophilic attack under certain conditions, a reactivity pattern not typical for unsubstituted indoles. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov For this compound, the presence of both an EDG and a strong EWG is expected to decrease the HOMO-LUMO gap compared to indole itself, thereby increasing its reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. For this compound, the MEP would be predicted to show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating their suitability for interacting with electrophiles or forming hydrogen bonds. Conversely, a region of positive potential (blue) would be expected around the N-H proton of the indole ring and potentially near the C3 position due to the strong electron withdrawal by the nitro group.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value/Characteristic | Influence of Substituents |

|---|---|---|

| HOMO Energy | Lowered relative to 2-methylindole (B41428) | Dominated by the electron-withdrawing nitro group. |

| LUMO Energy | Significantly lowered relative to indole | Primarily influenced by the nitro group. |

| HOMO-LUMO Gap | Reduced | Combined effect of electron-donating and -withdrawing groups. |

| Dipole Moment | Increased | Significant charge separation due to the nitro group. |

| MEP Negative Region | Localized on the oxygen atoms of the nitro group. | High electronegativity of oxygen atoms. |

| MEP Positive Region | Localized on the N-H proton of the indole ring. | Acidic nature of the N-H proton. |

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. A key reaction pathway for indole derivatives is electrophilic substitution. While the C3 position is the most nucleophilic and typically the primary site of electrophilic attack in indoles, this position is already occupied in the target molecule. ic.ac.uk

One of the most relevant reaction pathways to model for this class of compounds is the nitration of a 2-methyl-1H-indole precursor. Computational studies on the regioselective synthesis of 3-nitroindoles have provided insights into the mechanism of electrophilic nitration. rsc.orgnih.gov These studies often employ DFT to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of the reaction.

For the nitration of a 2-substituted indole, the electrophile (e.g., NO₂⁺) can attack various positions on the indole ring. Computational modeling can predict the relative activation energies for attack at each position. For 2-methyl-1H-indole, while the C3 position is the most favored site for electrophilic attack, the presence of the methyl group can also influence the reactivity of other positions.

A plausible computationally modeled reaction pathway for the synthesis of 3-nitroindoles involves the reaction of an indole with a nitrating agent like trifluoroacetyl nitrate (B79036), formed in situ. rsc.org The proposed mechanism proceeds through a four-membered ring transition state. rsc.orgrsc.org The free energies of the species involved can be computed to support the proposed mechanism. rsc.orgrsc.org The fact that the reaction does not proceed smoothly if the C3 position is already occupied (e.g., by a methyl group) highlights the strong regioselectivity of this reaction, which can be rationalized through computational modeling of the transition state energies. rsc.org

Furthermore, the reactivity of the 3-nitroindole system itself has been a subject of computational interest. The electron-withdrawing nature of the nitro group renders the indole ring electron-deficient, opening up possibilities for nucleophilic aromatic substitution or dearomatization reactions. researchgate.net Computational modeling of these reaction pathways can predict the feasibility and stereochemical outcomes of such transformations.

In Silico Prediction of Molecular Interactions and Biological Activity (excluding clinical data)

In silico methods are widely used to predict the potential biological activities of compounds like this compound by simulating their interactions with biological targets. These computational approaches can guide synthetic efforts and prioritize compounds for experimental screening. nih.govresearchgate.net

One area of significant interest for indole derivatives is their potential as kinase inhibitors. mdpi.compharmafeatures.comfrontiersin.org Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. mdpi.com Molecular docking is a common in silico technique used to predict the binding mode and affinity of a small molecule to the active site of a protein. pharmafeatures.com For this compound, docking studies could be performed against a panel of protein kinases to identify potential targets. The indole scaffold can form key hydrogen bonding interactions with the hinge region of the kinase active site, while the substituents can be tailored to occupy specific hydrophobic pockets. The nitro group, being a strong hydrogen bond acceptor, could form favorable interactions with amino acid residues in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the biological activity of this compound. researchgate.net These models establish a mathematical relationship between the structural features of a series of compounds and their experimentally determined biological activity. pharmafeatures.com By calculating various molecular descriptors for this compound, its potential activity against different targets, such as various cancer cell lines or microbial species, can be predicted.

The nitro group is a known pharmacophore in many antimicrobial agents. semanticscholar.org Therefore, in silico predictions could also explore the potential of this compound as an antibacterial or antifungal agent. Docking studies against essential microbial enzymes could reveal potential mechanisms of action.

Table 2: Predicted Biological Activities and Molecular Interactions for this compound

| Predicted Activity | In Silico Method | Rationale for Prediction |

|---|---|---|

| Kinase Inhibition | Molecular Docking, QSAR | The indole scaffold is a common feature in kinase inhibitors. The nitro group can act as a hydrogen bond acceptor. |

| Anticancer | QSAR, Molecular Docking | Many indole derivatives exhibit cytotoxic activity against cancer cell lines. nih.govresearchgate.net |

| Antimicrobial | QSAR, Molecular Docking | The nitro group is a known pharmacophore in antimicrobial compounds. semanticscholar.org |

| Antioxidant | Molecular Docking | Some nitro-substituted indole derivatives have been investigated as potential antioxidants. mdpi.compreprints.org |

Conformational Analysis and Stability Studies

The conformational flexibility of this compound is primarily associated with the rotation of the nitro group around the C3-N bond. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and to determine the energy barriers for their interconversion.

The planarity of the indole ring is generally maintained. However, the nitro group can be either coplanar with the indole ring or twisted out of the plane. A coplanar arrangement would maximize the pi-conjugation between the nitro group and the indole ring, which is an electronically favorable interaction. However, this coplanarity can also lead to steric hindrance between the oxygen atoms of the nitro group and the hydrogen atom at the C4 position of the indole ring.

Computational studies can map the potential energy surface as a function of the dihedral angle defined by the atoms C2-C3-N-O. This would likely reveal two energy minima corresponding to the nitro group being slightly twisted out of the plane in either direction to alleviate steric strain, with a relatively low energy barrier for rotation through the planar transition state. The presence of the 2-methyl group is not expected to significantly influence the rotation of the 3-nitro group, as it is located on the opposite side of the C3-N bond from the C4 position.

The stability of different conformers can be quantified by their relative energies, which are typically calculated using quantum mechanical methods like DFT. The results of such calculations would provide insights into the predominant conformation of the molecule in the gas phase or in solution, which is crucial for understanding its interactions with biological macromolecules. For substituted indoles, even semi-empirical methods can provide valuable information about the preferred conformations.

Advanced Applications As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules

The inherent reactivity of 2-methyl-3-nitro-1H-indole makes it an ideal starting material for the construction of intricate molecular architectures, including analogs of naturally occurring indole (B1671886) alkaloids and various fused polycyclic systems.

The nitro group in this compound serves as a synthetic handle that can be readily transformed into an amino group, a key step in the synthesis of many indole alkaloids. The reduction of the nitro group to an amine is often the initiating step in cascade reactions designed to build complex polycyclic structures reminiscent of natural alkaloids.

From a mechanistic standpoint, the process typically involves an acid-catalyzed reaction cascade. The synthesis begins with the reduction of the nitro group to form a primary amine. This amine, in the presence of an acid catalyst, can then participate in an intramolecular cyclization. For instance, in the synthesis of N-fused polycyclic indolines, the amine attacks the C2 position of the indole nucleus, which is rendered sufficiently electrophilic by the presence of the methyl group and acidic conditions. This dearomatizing cyclization is a crucial step in forming the core structure of alkaloids like tryptanthrin (B1681603) and phaitanthrin C. The choice of catalyst, such as Cu(OTf)₂ or TfOH, can influence the efficiency of this cyclization.

The synthetic utility is demonstrated by the ability to generate a diverse range of polycyclic indolines in good to excellent yields through a one-pot nitro reduction/dearomatization cascade reaction. This method provides a concise route to complex scaffolds that are central to many biologically active indole alkaloids. researchgate.netthieme.de The indole framework itself is a core component of numerous alkaloids isolated from various natural sources, including plants and marine organisms. unina.itrsc.org

Table 1: Examples of Catalysts in Polycyclic Indoline (B122111) Synthesis

| Catalyst | Reaction Type | Key Transformation | Typical Yield | Reference |

|---|---|---|---|---|

| Iron (Fe) powder / HCl | Reduction/Cyclization Cascade | Nitro group reduction and dearomatizing cyclization | Good to Excellent | |

| Copper(II) triflate (Cu(OTf)₂) | Dearomatizing Cyclization | Intramolecular amination of N-acylindoles | Moderate | |

| Triflic acid (TfOH) | Dearomatizing Cyclization | Intramolecular amination of N-acylindoles | Good to Excellent |

The 3-nitroindole moiety is a valuable precursor for constructing fused heterocyclic systems, such as pyrroloindoles. The Barton-Zard reaction, a classic method for pyrrole (B145914) synthesis, can be adapted for this purpose. For example, a derivative of 3-nitroindole can react to form a pyrrolo[3,4-b]indole (B14762832) structure in excellent yield. nih.gov This transformation highlights the value of the nitro group as a linchpin in assembling complex polycyclic frameworks. nih.gov

The synthesis of N-fused polycyclic indolines is another significant application. By initiating a reduction/cyclization cascade, this compound derivatives can be converted into intricate tetracyclic and other fused-ring systems. acs.org The mechanism involves the initial reduction of the nitro group, followed by an acid-catalyzed intramolecular attack of the resulting amine onto the indole C2-position. This strategy provides an efficient pathway to novel polycyclic indoline scaffolds, which are prevalent in natural products and drug candidates. thieme.denih.gov

Role in Medicinal Chemistry Research

In medicinal chemistry, the focus is on the synthetic utility of this compound to create diverse molecular scaffolds for biological screening, rather than on the clinical outcomes of the final compounds. The indole nucleus is a well-established pharmacophore present in many approved drugs. unina.itnih.gov

The transformation of this compound into various derivatives provides access to a wide range of molecular scaffolds that have been investigated for different biological activities.

Antimicrobial Agents: The indole core is a key structural motif in many compounds with antimicrobial properties. rsc.org Synthetic strategies often involve the modification of the indole ring to produce derivatives like 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, which have shown significant activity against various bacteria and fungi. mdpi.com The synthesis of indole-triazole conjugates is another avenue explored for developing new antimicrobial candidates. nih.gov The versatility of the indole starting material allows for the creation of large libraries of compounds for screening. scirp.org

Anticancer Agents: Indole-based molecules are prominent in cancer research. nih.govnih.gov The this compound scaffold can be elaborated into complex structures that act as kinase inhibitors, a major strategy in anticancer drug design. nih.govmdpi.com For example, derivatives have been synthesized to target kinases like EGFR and VEGFR-2. nih.gov The synthetic accessibility of diverse indole derivatives allows for systematic structure-activity relationship (SAR) studies to optimize anticancer potency. nih.govresearchgate.net

Antidiabetic Agents: The indole framework is also explored for the development of novel antidiabetic agents. unina.itnih.gov Synthetic routes starting from indole precursors have led to the creation of compounds like triazinoindole analogues and indole-oxadiazole hybrids, which have been evaluated as α-amylase and α-glucosidase inhibitors. rsc.orgnih.gov These studies demonstrate the synthetic utility of indole building blocks in generating potential therapeutics for metabolic disorders. mdpi.com

Table 2: Synthetic Scaffolds Derived from Indole Precursors and Their Biological Relevance

| Derived Scaffold | Synthetic Approach | Reported Biological Relevance | Reference |

|---|---|---|---|

| Indolyl-benzimidazoles | Condensation of indole-3-carboxaldehydes with phenylenediamines | Antimicrobial, Antibiofilm | mdpi.com |

| Indole-2-carboxamides | Multi-step synthesis from 2-phenyl indole | Antiproliferative (Anticancer) | nih.gov |

| Indole-based Tyrphostin Derivatives | Synthesis of N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | Anticancer (Kinase Inhibition) | nih.gov |

| Triazinoindole Analogues | Reaction of triazinoindole-3-thione with 1,3-diketones | Antidiabetic (α-amylase inhibition) | rsc.org |

| Indole-Oxadiazole-Thiazolidinone Hybrids | Multistep synthesis from indole-derived oxadiazole | Antidiabetic (α-amylase and α-glucosidase inhibition) | nih.gov |

The indole scaffold, known for its inherent fluorescence properties, is a valuable component in the design of chemical probes. researchgate.net While direct use of this compound as a probe is less common, its derivatives are instrumental. The nitro group can be synthetically manipulated to attach fluorophores or moieties that modulate the electronic properties of the indole system, leading to changes in fluorescence upon interaction with a target analyte. nih.gov This principle is used to create probes for detecting enzymes, pH changes, or specific biomolecules in biological systems. researchgate.netnih.gov

Furthermore, indole derivatives are used as chemical tools in spectroscopic studies. For instance, specifically substituted indoles can be synthesized for use in Nuclear Magnetic Resonance (NMR) studies to probe molecular interactions or confirm structural assignments of more complex molecules. spectrabase.com The predictable substitution patterns and reactivity of precursors like this compound facilitate the rational design of these specialized chemical tools.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of nitroindoles often relies on harsh nitrating agents like mixed nitric and sulfuric acids, which pose significant environmental and safety risks and often suffer from poor regioselectivity. researchgate.netvapourtec.com Future research must prioritize the development of more sustainable and greener synthetic protocols.

Key areas for exploration include:

Advanced Non-Acidic Nitrating Agents: Recent progress has been made using systems like ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride (B1165640), which generates the electrophilic nitrating agent trifluoroacetyl nitrate (B79036) in situ under mild, non-acidic, and metal-free conditions. nih.gov Further investigation into other novel, stable, and recyclable nitrating agents is a critical next step.

Continuous Flow Chemistry: Flow chemistry offers enhanced safety, improved heat transfer, and precise control over reaction parameters, making it an ideal platform for managing potentially hazardous nitration reactions. ewadirect.comfraunhofer.de Adapting and optimizing flow processes for the highly regioselective nitration of 2-methylindole (B41428) could enable safer, scalable, and more efficient production. nih.govbeilstein-journals.org Research into integrated flow systems that combine synthesis and purification would represent a significant advance.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields. gordon.edu The development of microwave-assisted protocols using safer nitrating salts, such as calcium nitrate, in benign solvents like acetic acid, presents a promising green alternative to conventional heating methods. gordon.edu

Biocatalytic and Photocatalytic Methods: The exploration of enzymatic or photocatalytic systems for indole (B1671886) nitration is a largely unexplored frontier. Biocatalysis could offer unparalleled selectivity under mild, aqueous conditions, while photocatalysis could provide novel activation pathways, minimizing waste and hazardous reagents. mdpi.com

Exploration of Novel Reactivity Patterns for the Nitro Group

The strong electron-withdrawing nature of the nitro group at the C3 position profoundly influences the reactivity of the indole ring, opening the door to a wide range of chemical transformations. researchgate.netnih.gov While its reduction to an amine is a well-established reaction, many other reactivity patterns remain to be explored.

Future research should focus on:

Nitro Group as a Directing Group and Leaving Group: The nitro group activates the indole scaffold for nucleophilic attack and can participate in dearomatization strategies. researchgate.net A systematic study of its capacity to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions could unlock new functionalization pathways.

1,3-Dipolar Cycloadditions: The conversion of the nitro group to a nitronate intermediate creates a 1,3-dipole, which can participate in cycloaddition reactions to form complex heterocyclic systems. nih.gov Investigating the scope and stereoselectivity of these cycloadditions with various dipolarophiles is a promising avenue.

Novel Reductive Transformations: Beyond simple reduction to the corresponding amine, alternative reductive pathways could be explored. niscpr.res.inorganic-chemistry.org Methods for partial reduction to nitroso or hydroxylamine (B1172632) derivatives, or complete deoxygenation under mild conditions, would significantly expand the synthetic utility of 2-methyl-3-nitro-1H-indole. acs.org

Transition-Metal Catalyzed Cross-Coupling: The potential for the nitro group to participate directly in or influence transition-metal-catalyzed cross-coupling reactions is an exciting and underexplored area. This could lead to novel methods for C-C, C-N, and C-O bond formation at the C3 position.

Application in Materials Science (e.g., organic electronics, sensors)

The indole nucleus is a key component in many functional organic materials, and the introduction of a nitro group provides a powerful tool for tuning its electronic properties. The application of this compound in materials science is a nascent field with considerable room for growth.

Unexplored avenues include:

Organic Electronics: The strong electron-accepting properties of the nitro group suggest that derivatives of this compound could be designed as n-type organic semiconductors. Future work could involve synthesizing and characterizing conjugated polymers or small molecules incorporating this moiety for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Chemical Sensors: The indole ring can interact with various analytes, and its fluorescence can be modulated by chemical changes. mdpi.com The nitro group can act as a fluorescence quencher or an electron-withdrawing group that alters the indole's sensitivity and selectivity. Research into creating sensors based on this compound for detecting specific ions, molecules, or changes in environmental conditions (e.g., pH, hypoxia) is a promising direction.

High-Energy Materials: Nitroaromatic compounds are foundational to many energetic materials. researchgate.net While exercising extreme caution, computational studies could guide the design and synthesis of novel, stable high-energy-density materials derived from the nitroindole scaffold. nih.gov

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For many reactions involving this compound, the precise mechanistic details remain speculative.

Future research should prioritize:

Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods can provide invaluable insights into reaction pathways, transition states, and the origins of chemo- and regioselectivity. nih.gov Such studies can help rationalize experimental observations and predict the outcomes of new reactions, accelerating the development of novel synthetic methods.

Kinetic and Spectroscopic Studies: In-depth kinetic analysis and the use of advanced spectroscopic techniques (e.g., in-situ IR, NMR) can help elucidate reaction intermediates and transition states. This is particularly important for complex, multi-step cascade or cycloaddition reactions where multiple pathways may be operative. researchgate.net

Understanding Catalyst-Substrate Interactions: For transition-metal-catalyzed functionalizations, a detailed understanding of how the catalyst interacts with the nitroindole substrate is essential for improving catalyst design and reaction efficiency. acs.org

Chemo- and Regioselective Functionalization Strategies

Achieving precise control over the position of chemical modifications on the this compound scaffold is a significant challenge. The development of advanced strategies for selective functionalization is paramount for its use in complex molecule synthesis.

Key areas for future investigation are:

Orthogonal Functionalization: Developing methods to selectively modify other positions on the indole ring (e.g., C4, C5, C6, C7, or the N-H position) while leaving the nitro group intact is a critical goal. This would require the exploration of orthogonal protecting group strategies and highly selective reactions like C-H activation.

Selective Nitro Group Reduction: In molecules containing multiple reducible functional groups (e.g., esters, amides, halogens), the selective reduction of the nitro group to an amine is often challenging. mq.edu.auresearchgate.netjsynthchem.com The development of new catalytic systems that can achieve high chemoselectivity for this transformation is an ongoing need.

Directed C-H Activation: Utilizing the existing methyl or nitro groups to direct transition-metal-catalyzed C-H activation at other positions on the indole ring could provide a highly efficient and atom-economical route to novel derivatives.

Advanced Bio-conjugation and Prodrug Design Principles

The indole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals. researchgate.net The unique properties of the nitro group make this compound an attractive starting point for therapeutic applications.

Future research directions include:

Hypoxia-Activated Prodrugs: Nitroaromatic compounds are the cornerstone of many hypoxia-activated prodrugs for cancer therapy. nih.gov The nitro group can be selectively reduced in the low-oxygen environment of solid tumors to release a potent cytotoxic agent. Designing and synthesizing prodrugs based on the this compound core is a highly promising, unexplored avenue.

"Clickable" Indole Derivatives: The introduction of alkyne or azide functionalities onto the this compound scaffold would enable its use in "click chemistry". wikipedia.orgorganic-chemistry.org This would facilitate the straightforward conjugation of the indole moiety to biomolecules, polymers, or surfaces for applications in drug delivery, diagnostics, and materials science. thieme-connect.comyoutube.com

G-Quadruplex Binders: Substituted 5-nitroindoles have shown promise as binders of G-quadruplex DNA structures, such as the c-Myc promoter, which is a target in cancer therapy. nih.gov A systematic exploration of this compound derivatives for their ability to bind to and stabilize G-quadruplexes could lead to the discovery of new anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-3-nitro-1H-indole, and how can reaction conditions be systematically optimized?

- Methodology : Pd- or Rh-mediated cross-coupling reactions and electrophilic substitution are common synthetic strategies. For example, iodine catalysis (10 mol%) in acetonitrile at 40°C achieves a 98% yield for analogous nitro-substituted indoles . Reaction parameters (temperature, catalyst loading, solvent) should be iteratively tested using Design of Experiments (DoE) to identify optimal conditions. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress .

Q. How can crystallographic tools like SHELX and ORTEP-III be applied to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths, angles, and nitro-group orientation. ORTEP-III visualizes thermal ellipsoids and molecular packing. Ensure data collection at low temperatures (e.g., 100 K) to minimize disorder. For non-crystalline samples, consider spectroscopic characterization (NMR, IR) .

Q. What safety protocols are essential when handling nitro-substituted indoles like this compound?

- Methodology : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Nitro groups may pose explosive risks under high heat or friction. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Store compounds in airtight containers at –20°C .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using combined spectroscopic and computational methods?

- Methodology : Pair SC-XRD with density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to validate nitro-group conformation. Discrepancies between experimental and computed geometries may indicate crystal packing effects. Use SHELXPRO to refine hydrogen bonding networks .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives targeting bioactivity?

- Methodology : Synthesize derivatives with modifications at the nitro, methyl, or indole positions. Assess bioactivity (e.g., antimicrobial, anticancer) via in vitro assays (MIC, IC50). Use multivariate regression to correlate substituent electronegativity, steric bulk, and activity .

Q. How do nitro group reduction pathways influence the pharmacological potential of this compound?

- Methodology : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups, altering pharmacokinetic properties. Monitor reduction intermediates via LC-MS. Evaluate metabolite cytotoxicity using cell viability assays (MTT, apoptosis markers). Compare bioavailability using logP and plasma stability studies .

Q. What computational approaches predict the physicochemical properties of this compound?

- Methodology : Use ACD/Labs Percepta for logP, pKa, and solubility predictions. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability. Validate predictions experimentally via shake-flask solubility tests and HPLC retention times .

Q. How can contradictory data in synthetic yields for nitroindole derivatives be analyzed and resolved?

- Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use ANOVA to assess statistical significance of yield variations. Investigate side reactions (e.g., nitro group decomposition) via GC-MS or MALDI-TOF .

Q. What alternative synthetic routes exist for this compound when traditional methods fail?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.